molecular formula C18H22N2O3S B6907727 N,2,3-trimethyl-5-methylsulfonyl-N-(1-pyridin-2-ylethyl)benzamide

N,2,3-trimethyl-5-methylsulfonyl-N-(1-pyridin-2-ylethyl)benzamide

Cat. No.: B6907727
M. Wt: 346.4 g/mol
InChI Key: AWUSRVDVAIXBPU-UHFFFAOYSA-N
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Description

N,2,3-trimethyl-5-methylsulfonyl-N-(1-pyridin-2-ylethyl)benzamide is an organic compound with a complex structure that includes multiple functional groups

Properties

IUPAC Name

N,2,3-trimethyl-5-methylsulfonyl-N-(1-pyridin-2-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-10-15(24(5,22)23)11-16(13(12)2)18(21)20(4)14(3)17-8-6-7-9-19-17/h6-11,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUSRVDVAIXBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)N(C)C(C)C2=CC=CC=N2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,3-trimethyl-5-methylsulfonyl-N-(1-pyridin-2-ylethyl)benzamide typically involves multi-step organic reactions

    Benzamide Core Synthesis: The initial step involves the acylation of aniline derivatives with acyl chlorides to form the benzamide core.

    Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.

    Attachment of Pyridin-2-ylethyl Group: The final step involves the alkylation of the benzamide with a pyridin-2-ylethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N,2,3-trimethyl-5-methylsulfonyl-N-(1-pyridin-2-ylethyl)benzamide can undergo various types of chemical reactions:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,2,3-trimethyl-5-methylsulfonyl-N-(1-pyridin-2-ylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique functional groups.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N,2,3-trimethyl-5-methylsulfonyl-N-(1-pyridin-2-ylethyl)benzamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The presence of the pyridine ring suggests potential binding to metal ions or participation in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    N,2,3-trimethyl-5-methylsulfonylbenzamide: Lacks the pyridin-2-ylethyl group, which may affect its binding properties and reactivity.

    N-(1-pyridin-2-ylethyl)benzamide: Lacks the methylsulfonyl group, potentially altering its solubility and chemical reactivity.

Uniqueness

N,2,3-trimethyl-5-methylsulfonyl-N-(1-pyridin-2-ylethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both the methylsulfonyl and pyridin-2-ylethyl groups makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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